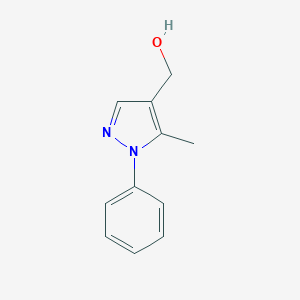

(5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-methyl-1-phenylpyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-10(8-14)7-12-13(9)11-5-3-2-4-6-11/h2-7,14H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNWKZVHKLAHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380078 | |

| Record name | (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153863-35-5 | |

| Record name | 5-Methyl-1-phenyl-1H-pyrazole-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153863-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation of the Structure of (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol: A Technical Guide

This technical guide provides a comprehensive overview of the structure, synthesis, and spectroscopic characterization of the pyrazole derivative, (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is a substituted pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. The structure is characterized by a phenyl group at the 1-position, a methyl group at the 5-position, and a hydroxymethyl group at the 4-position of the pyrazole ring.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| CAS Number | 153863-35-5[1] |

Synthesis

The synthesis of this compound can be achieved through the reduction of a suitable carbonyl precursor, such as 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde or a corresponding carboxylate ester. A common and effective method involves the use of a metal hydride reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)[2].

Experimental Protocol: Reduction of a Pyrazole-4-Carboxylate Precursor

This protocol is adapted from the synthesis of a similar pyrazolyl methanol derivative[3].

Materials:

-

Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

1 M Sodium hydroxide (NaOH) solution

-

Magnesium sulfate (MgSO₄)

-

Diatomaceous earth (e.g., Celite®)

-

Methanol (MeOH)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF is prepared and cooled to 0 °C in an ice bath.

-

A solution of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) in anhydrous THF is added dropwise to the cooled LiAlH₄ suspension with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (monitoring by thin-layer chromatography is recommended to determine reaction completion).

-

Upon completion, the reaction is carefully quenched by cooling the mixture back to 0 °C and slowly adding water dropwise, followed by the dropwise addition of 1 M NaOH solution.

-

The mixture is stirred for an additional 20-30 minutes.

-

Anhydrous magnesium sulfate is added to the mixture to remove excess water, and stirring is continued for another 30 minutes at room temperature.

-

The solid precipitate is removed by filtration through a pad of diatomaceous earth. The filter cake is washed with THF and methanol.

-

The combined filtrates are concentrated under reduced pressure to yield the crude product, this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and reported spectral data based on the analysis of closely related compounds.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.2 | multiplet | 5H | Aromatic protons (Phenyl ring) |

| ~4.5 | doublet | 2H | -CH₂ OH |

| ~2.4 | singlet | 3H | -CH₃ |

| ~1.8-2.0 | triplet/broad singlet | 1H | -OH |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~145-150 | C5 (pyrazole ring) |

| ~138-140 | Quaternary C (phenyl ring) |

| ~128-130 | C-H (phenyl ring) |

| ~125-127 | C-H (phenyl ring) |

| ~120-122 | C-H (phenyl ring) |

| ~115-120 | C4 (pyrazole ring) |

| ~55-60 | -C H₂OH |

| ~10-15 | -C H₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3400-3200 (broad) | O-H stretch (alcohol) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1600-1450 | C=C and C=N stretch (aromatic and pyrazole rings) |

| ~1050-1000 | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

| m/z | Assignment |

| 188 | [M]⁺ (Molecular ion) |

| 171 | [M - OH]⁺ |

| 157 | [M - CH₂OH]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl fragment) |

Biological Activity and Potential Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of biological activities, including antioxidant and anticancer properties[4][5][6][7]. Several studies have indicated that some pyrazole compounds can induce apoptosis in cancer cells through mechanisms that may involve the tumor suppressor protein p53 and the generation of reactive oxygen species (ROS)[5][8][9][10].

Proposed Apoptotic Signaling Pathway

The following diagram illustrates a potential signaling pathway through which pyrazole derivatives may exert their anticancer effects.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for assessing the biological activity of a compound like this compound.

References

- 1. 5-Methyl-1-phenyl-1H-pyrazole-4-methanol | C11H12N2O | CID 2776440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 4. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Synthetic Approaches towards Small Molecule Reactivators of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

An In-depth Technical Guide to (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the pyrazole derivative, (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, drug discovery, and development.

Core Physicochemical Properties

Table 1: General and Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 153863-35-5 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O | |

| Molecular Weight | 188.23 g/mol | |

| Physical Form | Solid | |

| Predicted XLogP3 | 1.5 | PubChem |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem |

| Predicted Rotatable Bond Count | 2 | PubChem |

| Predicted Exact Mass | 188.09496301 g/mol | PubChem |

| Predicted Monoisotopic Mass | 188.09496301 g/mol | PubChem |

| Predicted Topological Polar Surface Area | 41.6 Ų | PubChem |

| Predicted Heavy Atom Count | 14 | PubChem |

| Predicted Formal Charge | 0 | PubChem |

| Predicted Complexity | 207 | PubChem |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, commencing with the synthesis of a pyrazole carbaldehyde intermediate, followed by its reduction to the desired alcohol.

Experimental Workflow: Synthesis of this compound

Detailed Experimental Protocol

Step 1: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

This procedure is adapted from the Vilsmeier-Haack reaction protocols for similar pyrazole precursors.

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cool dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. Maintain the temperature at 0°C.

-

After the addition is complete, continue stirring for an additional 20 minutes at 0°C.

-

To this Vilsmeier reagent, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one portion-wise.

-

After the addition of the pyrazolone, heat the reaction mixture under reflux for approximately 1.5 to 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water.

-

The solid product, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, will precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

-

The crude product can be further purified by recrystallization from ethanol.

Step 2: Reduction to this compound

This protocol is based on the reduction of a similar pyrazole carboxylate using lithium aluminum hydride (LAH).[2]

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF).

-

Cool the LAH suspension to 0°C in an ice bath.

-

Dissolve the 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde from Step 1 in anhydrous THF.

-

Slowly add the solution of the aldehyde dropwise to the cooled LAH suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.

-

Monitor the reaction for completion using TLC.

-

Once the reaction is complete, cool the mixture in an ice bath and carefully quench the excess LAH by the sequential dropwise addition of water, followed by a 1 M sodium hydroxide solution.

-

Stir the resulting mixture for 20-30 minutes.

-

Add anhydrous magnesium sulfate to dry the mixture and stir for another 30 minutes.

-

Filter the mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with THF and methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product, this compound.

-

The final product can be purified by column chromatography on silica gel.

Biological Activity and Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3] Specifically, certain pyrazole compounds have been shown to induce apoptosis in cancer cells through the p53-mediated pathway.[3][4][5][6][7] This involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases and subsequent programmed cell death.

p53-Mediated Apoptotic Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, DNA repair, and apoptosis in response to cellular stress. The pro-apoptotic function of p53 is largely mediated through its transcriptional control of genes involved in the intrinsic apoptotic pathway, such as the Bcl-2 family members Bax and Bcl-2.

The proposed mechanism suggests that this compound, like other bioactive pyrazole derivatives, may contribute to the activation or stabilization of p53.[4][6] Activated p53 then transcriptionally represses the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.[4][5][6] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c subsequently binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell through apoptosis.[5]

Conclusion

This compound is a pyrazole derivative with potential applications in medicinal chemistry, particularly in the development of anticancer agents. While experimental physicochemical data is limited, computational predictions provide a useful starting point for further investigation. The outlined synthetic protocol offers a viable route for its preparation. The likely involvement of this compound in the p53-mediated apoptotic pathway highlights a promising avenue for future research into its mechanism of action and therapeutic potential. This guide provides a foundational resource for scientists and researchers to build upon in their exploration of this and related pyrazole compounds.

References

- 1. rsc.org [rsc.org]

- 2. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of apoptotic activity of new condensed pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1 H -pyrazole derivatives with Bcl-2 ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02046H [pubs.rsc.org]

- 7. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

Synthesis and Characterization of (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol. This pyrazole derivative holds potential for applications in medicinal chemistry and drug discovery, given the well-documented diverse biological activities of the pyrazole scaffold. This document outlines a detailed synthetic pathway, experimental protocols, and in-depth characterization of the title compound.

Synthetic Pathway

The synthesis of this compound is achieved through a three-step process. The first step involves the cyclocondensation of ethyl acetoacetate with phenylhydrazine to form the pyrazolone core. The second step is a Vilsmeier-Haack formylation to introduce a carbonyl group at the C4 position. The final step is the reduction of the formyl group to a hydroxymethyl group.

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This procedure is adapted from the cyclocondensation reaction of β-ketoesters and hydrazines.[1]

-

Reaction Setup: To a magnetically stirred solution of ethyl acetoacetate (15 mmol) in dry ethanol (4 mL), add phenylhydrazine (15 mmol) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture in an oil bath under reflux conditions for 5.5 hours.

-

Work-up and Purification: After completion of the reaction, cool the mixture in an ice bath to facilitate precipitation. Filter the resulting solid, wash with cold ethanol, and dry to obtain 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Recrystallization from ethanol can be performed for further purification.

Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol is based on the Vilsmeier-Haack formylation of active methylene compounds.[1][2]

-

Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, add phosphorus oxychloride (35 mmol) dropwise to dimethylformamide (15 mmol) with stirring over 15 minutes. Continue stirring for an additional 20 minutes at 0°C.

-

Reaction: To this Vilsmeier reagent, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol).

-

Reaction Conditions: Heat the reaction mixture under reflux for 1.5 hours.

-

Work-up and Purification: After cooling, pour the reaction mixture onto crushed ice. The solid product that separates is filtered, washed with water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis of this compound

This procedure follows a standard reduction of an aldehyde using sodium borohydride.[3][4][5][6][7]

-

Reaction Setup: Dissolve 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Reduction: Add sodium borohydride (1.2 mmol) portion-wise to the stirred solution.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Evaporate the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure this compound.

Characterization

The structure and purity of the synthesized compound were confirmed by various spectroscopic methods.

Caption: Workflow for the characterization of the synthesized compound.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available in literature |

| Purity (by TLC) | >97% |

Spectroscopic Data

The expected spectroscopic data for this compound are summarized below, based on the analysis of structurally related compounds.[8][9][10]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.2 | m | 5H | Phenyl-H |

| ~7.8 | s | 1H | Pyrazole-H (C3-H) |

| ~4.6 | d | 2H | -CH₂OH |

| ~2.4 | s | 3H | -CH₃ |

| ~1.8 | t | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | Pyrazole-C5 |

| ~140 | Pyrazole-C3 |

| ~139 | Phenyl-C (ipso) |

| ~129 | Phenyl-CH |

| ~127 | Phenyl-CH |

| ~125 | Phenyl-CH |

| ~115 | Pyrazole-C4 |

| ~58 | -CH₂OH |

| ~12 | -CH₃ |

Table 3: Predicted IR Spectral Data (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 (broad) | O-H stretch |

| ~3050 | Aromatic C-H stretch |

| ~2920 | Aliphatic C-H stretch |

| ~1595 | C=N stretch (pyrazole ring) |

| ~1500 | C=C stretch (aromatic ring) |

| ~1050 | C-O stretch |

Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 189.10.

Biological Significance

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The synthesis of novel pyrazole-containing molecules like this compound is a crucial step in the discovery of new therapeutic agents. The functional groups present in this molecule, particularly the hydroxyl group, provide a handle for further chemical modifications to explore structure-activity relationships and develop new drug candidates.

References

- 1. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Sodium Borohydride [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol (CAS: 153863-35-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol, a pyrazole derivative with potential applications in medicinal chemistry. This document outlines its physicochemical characteristics, a probable synthetic route, and detailed protocols for evaluating its biological activities.

Core Properties and Data

This compound is a heterocyclic alcohol with a molecular formula of C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol .[1] Its structure features a pyrazole ring substituted with methyl and phenyl groups, and a hydroxymethyl group, which is a key functional group for further chemical modifications and biological interactions.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It should be noted that experimental values can vary between different sources and measurement conditions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O | PubChem |

| Molecular Weight | 188.23 g/mol | [1] |

| CAS Number | 153863-35-5 | N/A |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents like DMSO and methanol | Inferred from biological assay protocols |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis (Hypothetical)

The following protocol is a generalized procedure based on the reduction of similar heterocyclic aldehydes. Optimization of reaction conditions (temperature, time, stoichiometry) would be necessary.

-

Dissolution of Precursor : Dissolve 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reducing Agent : Cool the solution in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in small portions. The molar ratio of NaBH₄ to the aldehyde is typically between 1:1 and 2:1.

-

Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Work-up : Once the reaction is complete, quench it by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess reducing agent.

-

Extraction : Extract the product from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.

-

Drying and Concentration : Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification : Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Biological Activity and Assay Protocols

Preliminary research suggests that this compound possesses potential anticancer and antioxidant properties.[1] The following are detailed protocols for evaluating these activities.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Caption: Experimental workflow for the MTT cell viability assay.

-

Cell Seeding : Plate cancer cells (e.g., breast cancer MDA-MB-231 or liver cancer HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]

-

Compound Treatment : Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat the cells with these dilutions and incubate for 48 to 72 hours.[2]

-

MTT Addition : After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 4 hours.

-

Formazan Solubilization : Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of a compound.

Caption: Logical relationship in the DPPH radical scavenging assay.

-

Preparation of DPPH Solution : Prepare a fresh solution of DPPH in methanol (typically around 0.1 mM). The solution should have a deep violet color.

-

Sample Preparation : Prepare various concentrations of this compound in methanol.

-

Reaction Mixture : In a 96-well plate or cuvettes, mix the DPPH solution with the different concentrations of the test compound. A control containing only DPPH and methanol should also be prepared.

-

Incubation : Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

-

Absorbance Measurement : Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer or microplate reader.

-

Calculation of Scavenging Activity : The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

-

IC₅₀ Determination : The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined from a plot of scavenging activity against the concentration of the compound.

Conclusion

This compound is a pyrazole derivative with demonstrated potential in the fields of oncology and as an antioxidant. This guide provides a foundational understanding of its properties and the experimental protocols necessary for its synthesis and biological evaluation. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential as a lead compound in drug discovery programs.

References

The Diverse Biological Activities of Substituted Phenylpyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylpyrazole derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, positioning them as privileged scaffolds in medicinal chemistry and agrochemical research. This technical guide provides an in-depth analysis of their diverse pharmacological effects, including insecticidal, anti-inflammatory, anticancer, and antimicrobial properties. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key mechanisms and workflows to support further research and development in this field.

Core Biological Activities and Mechanisms of Action

Substituted phenylpyrazoles have been extensively studied and have shown significant potential in various therapeutic and practical applications. Their biological activities are largely dictated by the nature and position of substituents on both the phenyl and pyrazole rings.

Insecticidal Activity

Phenylpyrazole derivatives are renowned for their potent insecticidal properties. The most prominent example is Fipronil. The primary mechanism of action for this class of insecticides is the non-competitive antagonism of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[1][2][3] This blockage leads to the accumulation of GABA in synaptic junctions, resulting in neuronal hyperexcitability, paralysis, and ultimately, the death of the insect.[2] The selectivity of these compounds for insect GABA receptors over mammalian receptors contributes to their favorable safety profile for non-target species.[1] Some novel phenylpyrazole inner salt derivatives have been designed as dual-target insecticides, acting on both nicotinic acetylcholine receptors and GABA receptors.[4][5]

Anti-inflammatory Activity

Several substituted phenylpyrazole derivatives have demonstrated significant anti-inflammatory effects. Studies have shown their ability to inhibit neutrophil accumulation and reduce edema in preclinical models.[6] For instance, certain N-phenylpyrazole arylhydrazone derivatives have been rationally designed as inhibitors of prostaglandin synthase and 5-lipoxygenase enzymes.[6][7] In contrast, the anti-inflammatory activity of some phenyl-pyrazolone derivatives appears to be related to their lipophilicity rather than direct inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes.[8] Compounds such as 1-phenyl-1H-pyrazole-5-acetic acid derivatives have also exhibited strong anti-inflammatory, analgesic, and antipyretic activities.[9]

Anticancer Activity

The anticancer potential of substituted phenylpyrazoles is an emerging area of research. These compounds have been shown to inhibit the growth of various cancer cell lines.[10][11][12] The proposed mechanisms of action are diverse and include the inhibition of topoisomerase II, interference with pyrimidine nucleotide biosynthesis, and the inhibition of the anti-apoptotic protein Myeloid cell leukemia 1 (MCL-1).[10][13] For example, a series of phenylbipyridinylpyrazoles showed a broad spectrum of activity against the NCI-60 tumor cell line panel.[10] Another study identified a novel class of phenylpyrazole derivatives as selective inhibitors of MCL-1, inducing caspase-dependent apoptosis in leukemia cells.[13]

Antimicrobial Activity

Substituted phenylpyrazoles have also been investigated for their antibacterial and antifungal properties.[14][15][16][17][18][19][20][21][22] Several derivatives have shown potent activity against a range of pathogenic microorganisms, with some exhibiting minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL.[15] The antimicrobial mechanism for some of these compounds has been identified as the inhibition of fatty acid biosynthesis.[15] The attachment of different functional groups, such as a bromoacetyl moiety, to the pyrazole ring has been shown to be a promising strategy for developing new antifungal agents.[14]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various substituted phenylpyrazole derivatives as reported in the literature.

Table 1: Insecticidal Activity of Phenylpyrazole Derivatives

| Compound Class | Target Organism | Bioassay | Activity (LC50) | Reference |

| N-phenylpyrazoles | Mythimna separata | Larvicidal assay | 0.21 - 0.25 µg/mL | [23] |

| N-phenylpyrazoles | Plutella xylostella | Larvicidal assay | 3-fold higher potency than chlorantraniliprole | [23] |

| Phenylpyrazole Oximes | Plutella xylostella | Insecticidal activity assay | Not specified | [24] |

Table 2: Anticancer Activity of Phenylpyrazole Derivatives

| Compound | Cell Line | Bioassay | Activity (GI50/IC50) | Reference |

| Phenylbipyridinylpyrazole 5e | Leukemia SR | NCI-60 screen | 96% growth inhibition at 10 µM | [10] |

| Benzofuropyrazole 4a | Leukemia K562 | Tumor cell growth inhibitory assay | 0.26 µM | [11] |

| Benzofuropyrazole 4a | Lung A549 | Tumor cell growth inhibitory assay | 0.19 µM | [11] |

| Pyrazole 5b | Lung A549 | Tubulin polymerization inhibition | 7.30 µM | [11] |

| Phenylpyrazole GQN-B37-E | - | MCL-1 binding assay | Ki < 1 µM | [13] |

| Pyrazole benzamide derivative | HCT-116 | Antiproliferative assay | 7.74‒82.49 µg/mL | [12] |

| Pyrazole benzamide derivative | MCF-7 | Antiproliferative assay | 4.98‒92.62 µg/mL | [12] |

Table 3: Antimicrobial Activity of Phenylpyrazole Derivatives

| Compound | Microorganism | Bioassay | Activity (MIC) | Reference |

| 4-fluorophenyl substituted pyrazole | S. aureus ATCC 33591 | Broth microdilution | 1 µg/mL | [15] |

| 4-(2-bromoacetyl)-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole (3) | Aspergillus | In vitro antifungal assay | Excellent activity | [14] |

| N-phenylpyrazole-fused fraxinellone (31) | B. subtilis | Broth microdilution | 4 µg/mL | [17] |

| Triazine-fused pyrazole (32) | S. epidermidis | Broth microdilution | 0.97 µg/mL | [17] |

| Triazine-fused pyrazole (32) | Enterobacter cloacae | Broth microdilution | 0.48 µg/mL | [17] |

| Bistrifluoromethyl phenyl derivative (29) | Gram-positive bacteria | Broth microdilution | 0.25 µg/mL | [17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols used in the evaluation of substituted phenylpyrazole derivatives.

Insecticidal Activity Assay (Larvicidal Assay)

-

Test Organisms : Rearing of target insect species (e.g., Plutella xylostella, Mythimna separata) under controlled laboratory conditions.

-

Compound Preparation : Dissolving the test compounds in a suitable solvent (e.g., acetone or DMSO) to prepare a series of concentrations.

-

Application : Uniformly applying the test solutions to the surface of artificial diet or host plant leaves.

-

Exposure : Placing a specific number of larvae (e.g., third-instar) onto the treated diet or leaves.

-

Incubation : Maintaining the treated insects under controlled temperature, humidity, and photoperiod.

-

Mortality Assessment : Recording the number of dead larvae after a specified period (e.g., 48 or 72 hours).

-

Data Analysis : Calculating the LC50 (median lethal concentration) values using probit analysis.

Anti-inflammatory Activity Assay (Carrageenan-Induced Pleurisy in Rats)

-

Animal Model : Using male Wistar rats of a specific weight range.

-

Compound Administration : Administering the test compounds orally or intraperitoneally at a specific dose prior to the induction of pleurisy.

-

Induction of Pleurisy : Injecting a solution of carrageenan into the pleural cavity of the rats.

-

Sample Collection : Euthanizing the animals at a specific time point after carrageenan injection and collecting the pleural exudate.

-

Measurement of Inflammatory Parameters :

-

Exudate Volume : Measuring the volume of the collected pleural exudate to assess edema.

-

Leukocyte Count : Determining the total and differential leukocyte counts in the exudate using a hemocytometer or automated cell counter.

-

-

Data Analysis : Calculating the percentage inhibition of edema and neutrophil accumulation compared to the vehicle-treated control group.[6][7]

Anticancer Activity Assay (NCI-60 Human Tumor Cell Line Screen)

-

Cell Lines : Utilizing a panel of 60 different human cancer cell lines representing various cancer types (leukemia, melanoma, lung, colon, kidney, ovarian, breast, prostate, and central nervous system cancers).

-

Compound Preparation and Incubation : Adding the test compound at a single concentration (e.g., 10 µM) to the cell cultures and incubating for 48 hours.

-

Cell Viability Assay : Using the Sulforhodamine B (SRB) assay to determine cell viability. The SRB protein stain binds to basic amino acids of cellular proteins, and the amount of bound dye is proportional to the total protein mass and thus, the cell number.

-

Data Analysis : The optical density of the stained cells is measured. The results are reported as the percentage of growth inhibition. A positive value indicates growth inhibition, while a negative value indicates cell killing.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

-

Microorganism Preparation : Culturing the target bacterial or fungal strains in appropriate broth media to achieve a standardized inoculum density.

-

Compound Preparation : Preparing serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation : Adding the standardized microbial suspension to each well of the microtiter plate.

-

Incubation : Incubating the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24 or 48 hours).

-

MIC Determination : The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Controls : Including positive (microorganism with a known effective antibiotic) and negative (microorganism with vehicle) controls.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the biological activity of substituted phenylpyrazole derivatives.

References

- 1. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]

- 2. Fipronil – N-Phenylpyrazole Toxicity | Toxic Substances [u.osu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Anti-inflammatory profile of N-phenylpyrazole arylhydrazone derivatives in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory Profile of <i>N</i>-Phenylpyrazole Arylhydrazone Derivatives in Rats [ouci.dntb.gov.ua]

- 8. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. srrjournals.com [srrjournals.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of new N-phenylpyrazole derivatives with potent antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives | MDPI [mdpi.com]

- 17. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijpsr.com [ijpsr.com]

- 19. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. asianpubs.org [asianpubs.org]

- 21. sphinxsai.com [sphinxsai.com]

- 22. Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives | PDF [slideshare.net]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

The Core Mechanism of Phenylpyrazole Compounds in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylpyrazole compounds, a class of heterocyclic aromatic molecules, have emerged as a promising scaffold in anticancer drug discovery. Initially recognized for their potent insecticidal activity, extensive research has revealed their significant therapeutic potential against various human cancers. Their mechanism of action is multifaceted, primarily revolving around the induction of apoptosis, inhibition of key oncogenic signaling pathways, and modulation of the tumor microenvironment. This technical guide provides an in-depth analysis of the core mechanisms through which phenylpyrazole derivatives exert their anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Introduction

The pyrazole ring system is a versatile pharmacophore that has been successfully incorporated into a wide range of clinically approved drugs. In the context of oncology, phenylpyrazole derivatives have demonstrated potent cytotoxic and antiproliferative activities against a broad spectrum of cancer cell lines. Their efficacy stems from their ability to interact with multiple cellular targets, leading to the disruption of critical processes required for cancer cell survival and proliferation. This guide will dissect these mechanisms, offering a comprehensive resource for researchers engaged in the development of novel phenylpyrazole-based anticancer agents.

Key Anticancer Mechanisms of Phenylpyrazole Compounds

The anticancer activity of phenylpyrazole derivatives is not attributed to a single, universal mechanism but rather a constellation of actions that can vary depending on the specific chemical structure of the compound and the genetic makeup of the cancer cell. The principal mechanisms are detailed below.

Induction of Apoptosis

A predominant mechanism by which phenylpyrazole compounds eliminate cancer cells is through the induction of programmed cell death, or apoptosis. This is often triggered by the generation of intracellular reactive oxygen species (ROS), leading to a cascade of events culminating in cell demise.

One study demonstrated that a 1,3,5-trisubstituted-1H-pyrazole derivative effectively induced apoptosis in breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) cell lines.[1] This was achieved through the inhibition of the anti-apoptotic protein Bcl-2 and the activation of pro-apoptotic proteins such as Bax and p53, ultimately leading to the activation of caspase-3, a key executioner of apoptosis.[1] Another pyrazole derivative, PTA-1, was shown to induce apoptosis in triple-negative breast cancer cells by promoting the externalization of phosphatidylserine, activating caspase-3/7, and causing DNA fragmentation.[2]

A novel phenylpyrazole-styryl hybrid has been reported to induce both ROS-independent apoptosis and autophagy in bladder cancer cells, highlighting the ability of some derivatives to engage multiple cell death pathways.[3] Similarly, the pyrazole derivative 3f was found to trigger apoptosis in triple-negative breast cancer cells (MDA-MB-468) through ROS production and caspase-3 activation.[4][5]

The insecticide fipronil, a well-known phenylpyrazole, has also been shown to induce apoptosis. In porcine trophectoderm and endometrial epithelial cells, fipronil exposure led to cell cycle arrest, DNA damage, and apoptosis, accompanied by mitochondrial depolarization and cytosolic calcium depletion.[6] In human neuroblastoma cells (SH-SY5Y), fipronil was identified as a potent uncoupler of oxidative phosphorylation, triggering apoptosis through mitochondrial potential collapse and cytochrome c release.[7]

Inhibition of Oncogenic Kinase Signaling

Many phenylpyrazole derivatives exert their anticancer effects by targeting and inhibiting the activity of various protein kinases that are crucial for tumor growth and progression.

-

VEGFR Inhibition: Several pyrazole derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis. By blocking VEGFR signaling, these compounds can suppress the formation of new blood vessels that supply tumors with essential nutrients and oxygen. For instance, a series of pyrazole-based compounds have been developed as dual inhibitors of VEGFR-2 and Cyclin-Dependent Kinase 2 (CDK-2), showing promise in treating liver cancer.[8]

-

CDK Inhibition: Cyclin-Dependent Kinases (CDKs) are critical regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. Phenylpyrazole derivatives have been shown to inhibit CDKs, leading to cell cycle arrest and preventing cancer cell proliferation. Novel indole derivatives linked to a pyrazole moiety demonstrated significant inhibitory activity against CDK2.[9]

-

PI3K/AKT/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central signaling node that controls cell growth, proliferation, and survival. A phenylpyrazole-styryl hybrid was found to induce autophagy in bladder cancer cells by mediating the EGFR/AKT/mTOR pathway.[3] Another study identified a pyrazole derivative as a potent PI3K inhibitor with excellent cytotoxicity against MCF-7 breast cancer cells.[9]

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy. A novel dual-functional phenylpyrazole-styryl hybrid was shown to have EGFR targeting capability.[3]

GABA Receptor Antagonism

Fipronil, a prominent phenylpyrazole insecticide, primarily acts as an antagonist of the gamma-aminobutyric acid (GABA) receptor, a ligand-gated chloride ion channel.[10][11] This leads to hyperexcitation of the central nervous system in insects.[11] While this mechanism is central to its insecticidal activity, the role of GABAergic signaling in cancer is an emerging area of research. Some studies suggest that GABA and its receptors are differentially expressed in tumor tissues compared to normal tissues and can regulate cancer cell proliferation and invasion.[12] GABA-A receptor antagonists have demonstrated anti-proliferative effects in certain cancers, such as prostate cancer.[12][13] This suggests that for some phenylpyrazole compounds, interference with GABAergic signaling could contribute to their anticancer effects.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of tubulin, are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. A novel pyrazole derivative, PTA-1, was identified as a tubulin polymerization inhibitor.[2] Gene expression analysis revealed a profile similar to that of other tubulin inhibitors, and subsequent studies confirmed its ability to disrupt microtubule organization.[2]

Quantitative Data Summary

The following tables summarize the reported in vitro anticancer activities of various phenylpyrazole derivatives against different cancer cell lines.

Table 1: IC50 Values of Phenylpyrazole Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3f | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 (24h), 6.45 (48h) | [4][5] |

| Paclitaxel (Reference) | MDA-MB-468 (Triple Negative Breast Cancer) | 49.90 (24h), 25.19 (48h) | [4][5] |

| Compound 43 | MCF-7 (Breast Cancer) | 0.25 | [9] |

| Doxorubicin (Reference) | MCF-7 (Breast Cancer) | 0.95 | [9] |

| Compound 25 | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [9] |

| Compound 37 | MCF-7 (Breast Cancer) | 5.21 | [9] |

| Compounds 33 & 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | [9] |

| Doxorubicin (Reference) | HCT116, MCF7, HepG2, A549 | 24.7 - 64.8 | [9] |

| Compound 50 | HepG2 (Liver Cancer) | 0.71 | [9] |

| Erlotinib (Reference) | HepG2 (Liver Cancer) | 10.6 | [9] |

| Sorafenib (Reference) | HepG2 (Liver Cancer) | 1.06 | [9] |

| Compounds 4a, 5a, 6b | HepG2 (Liver Cancer) | 4.4, 3.46, 2.52 | [8] |

| Doxorubicin (Reference) | HepG2 (Liver Cancer) | 2.051 | [8] |

| Roscovitine (Reference) | HepG2 (Liver Cancer) | 1.9 | [8] |

| 4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-one | MCF-7, HepG2, HCT-116 | 0.2 - 3.4 | [14] |

Table 2: Inhibitory Activity of Phenylpyrazole Derivatives Against Kinases

| Compound/Derivative | Target Kinase | IC50 (µM) | Reference |

| Compounds 33 & 34 | CDK2 | 0.074, 0.095 | [9] |

| Compound 50 | EGFR | 0.09 | [9] |

| Compound 50 | VEGFR-2 | 0.23 | [9] |

| Compound 4a | VEGFR-2 | 0.55 | [8] |

| Compound 4a | CDK-2 | 0.205 | [8] |

| Compound 6b | VEGFR-2 | 0.2 | [8] |

| Compound 6b | CDK-2 | 0.458 | [8] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanisms of action of phenylpyrazole compounds.

Cell Viability and Cytotoxicity Assays (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the phenylpyrazole compound for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) should be included.

-

After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability versus the log of the compound concentration.

-

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining and Flow Cytometry

-

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

Treat cancer cells with the phenylpyrazole compound at its IC50 concentration for a specified time.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. The cell population can be distinguished into four quadrants: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

-

Principle: PI stoichiometrically binds to the major groove of double-stranded DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol:

-

Treat cells with the phenylpyrazole compound.

-

Harvest and wash the cells with PBS.

-

Fix the cells in cold 70% ethanol and store them at -20°C overnight.

-

Wash the cells to remove the ethanol and resuspend them in PBS containing RNase A to degrade RNA.

-

Stain the cells with PI.

-

Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blotting for Protein Expression Analysis

-

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

-

Protocol:

-

Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, Caspase-3, p-AKT, total AKT).

-

Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Normalize the expression of the target protein to a loading control (e.g., β-actin, GAPDH).

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Phenylpyrazole-induced apoptotic signaling pathway.

Caption: Inhibition of key oncogenic kinase pathways by phenylpyrazoles.

References

- 1. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of a novel dual functional phenylpyrazole-styryl hybrid that induces apoptotic and autophagic cell death in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 6. Exposure to fipronil induces cell cycle arrest, DNA damage, and apoptosis in porcine trophectoderm and endometrial epithelium, leading to implantation defects during early pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fipronil induces lung inflammation in vivo and cell death in vitro | springermedizin.de [springermedizin.de]

- 11. Fipronil - Wikipedia [en.wikipedia.org]

- 12. Insights into the leveraging of GABAergic signaling in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GABAergic Signaling Beyond Synapses - An Emerging Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodology, and structural characteristics of (5-Methyl-1-Phenyl-1H-Pyrazol-4-Yl)Methanol (C₁₁H₁₂N₂O, M.W. 188.23 g/mol ). This pyrazole derivative is a valuable building block in medicinal chemistry and materials science.[1]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of related pyrazole structures.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| 7.50-7.20 (m, 5H, Ar-H) | 149.0 (C-5 Pyrazole) |

| 7.45 (s, 1H, Pyrazole-H) | 140.0 (C-3 Pyrazole) |

| 4.60 (d, J=5.5 Hz, 2H, -CH₂OH) | 139.5 (Ar-C, quat.) |

| 2.40 (s, 3H, -CH₃) | 129.0 (Ar-CH) |

| 1.80 (t, J=5.5 Hz, 1H, -OH) | 127.0 (Ar-CH) |

| 125.0 (Ar-CH) | |

| 118.0 (C-4 Pyrazole) | |

| 57.0 (-CH₂OH) | |

| 12.0 (-CH₃) |

Note: NMR chemical shifts are referenced to TMS (δ = 0.00 ppm).[2] The values presented are predicted based on spectral data of analogous pyrazole derivatives.[3][4][5][6]

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3400-3200 | O-H stretch (alcohol) | Broad, Strong |

| 3060 | C-H stretch (aromatic) | Medium |

| 2920 | C-H stretch (aliphatic) | Medium |

| 1595 | C=N stretch (pyrazole ring) | Strong |

| 1500 | C=C stretch (aromatic ring) | Strong |

| 1450 | C-H bend (aliphatic) | Medium |

| 1050 | C-O stretch (primary alcohol) | Strong |

Note: The IR spectrum is expected to show characteristic absorbances for the hydroxyl, aromatic, and pyrazole functionalities.[7][8][9]

Table 3: Mass Spectrometry (MS) Data

| m/z | Assignment |

| 188.10 | [M]⁺ (Molecular Ion) |

| 171.09 | [M-OH]⁺ |

| 157.08 | [M-CH₂OH]⁺ |

| 77.04 | [C₆H₅]⁺ |

Note: The mass spectrum is predicted to show a prominent molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the hydroxyl and hydroxymethyl groups.

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from readily available reagents. A plausible synthetic route is outlined below.

2.1 Synthesis of 3-Methyl-1-Phenyl-1H-Pyrazol-5(4H)-one

A mixture of ethyl acetoacetate (1 equiv.) and phenylhydrazine (1 equiv.) in ethanol is heated under reflux for 4-6 hours.[10] Upon cooling, the product precipitates and can be collected by filtration, washed with cold ethanol, and dried to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[10]

2.2 Vilsmeier-Haack Formylation

To a cooled solution of dimethylformamide (DMF, 3 equiv.), phosphorus oxychloride (POCl₃, 2 equiv.) is added dropwise with stirring. To this Vilsmeier reagent, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 equiv.) is added, and the mixture is heated at 60-70 °C for 2-3 hours. The reaction mixture is then poured onto crushed ice and neutralized with a sodium hydroxide solution to precipitate 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[10]

2.3 Reduction to this compound

The intermediate aldehyde can be reduced to the corresponding alcohol. For instance, 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone can be reduced using agents like diisobutylaluminum hydride (DIBAL-H) to yield the hydroxymethyl derivative.[1] A similar reduction of the 4-carbaldehyde using a suitable reducing agent like sodium borohydride (NaBH₄) in methanol at room temperature for 2-4 hours would yield the target compound. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford this compound, which can be further purified by column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates the synthetic and analytical workflow for this compound.

References

- 1. This compound | 153863-35-5 | Benchchem [benchchem.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 10. mdpi.com [mdpi.com]

Pyrazole-Based Compounds: A Technical Guide to Therapeutic Targets and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique chemical properties and synthetic tractability have led to the development of a vast array of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the key therapeutic targets of pyrazole-based compounds, with a focus on their applications in oncology and inflammatory diseases. We present quantitative data on their inhibitory activities, detailed experimental protocols for target validation, and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is found in a variety of pharmacologically active agents, demonstrating the versatility of the pyrazole core in drug design.[1] Marketed drugs such as Celecoxib (an anti-inflammatory), Ruxolitinib (an anticancer agent), and Sildenafil (used to treat erectile dysfunction) highlight the therapeutic success of pyrazole-based compounds.[2] Their biological activities are diverse, encompassing anticancer, anti-inflammatory, antimicrobial, and analgesic properties, among others.[1][3] This guide will focus on the most prominent therapeutic targets of pyrazole derivatives, particularly in the fields of oncology and inflammation.

Key Therapeutic Targets in Oncology

The anticancer activity of pyrazole compounds stems from their ability to modulate a variety of signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. Protein kinases are a major class of targets for these compounds.[4][5]

Protein Kinase Inhibitors

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and proliferation.[6] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.[7] Several pyrazole derivatives have been developed as potent EGFR inhibitors.[7][8]

Quantitative Data: Pyrazole-Based EGFR Inhibitors

| Compound ID | Cancer Cell Line | IC50 (µM) | Target Inhibition (EGFR) IC50 (µM) | Reference |

| Compound 3 | - | - | 0.06 | [9] |

| Compound 9 | - | - | Potent dual inhibitor | [9] |

| Compound 12 | - | - | Potent dual inhibitor | [9] |

| Compound 6g | A549 | 1.537 | 0.024 | [8][10] |

| Erlotinib (Ref.) | - | - | 0.002 | [8][10] |

VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6][11] Inhibition of VEGFR signaling is a validated strategy in cancer therapy. Pyrazole-containing compounds have shown significant promise as VEGFR inhibitors.[9][11][12]

Quantitative Data: Pyrazole-Based VEGFR-2 Inhibitors

| Compound ID | Cancer Cell Line | IC50 (µM) | Target Inhibition (VEGFR-2) IC50 (nM) | Reference |

| Compound 9 | - | - | 220 | [9] |

| Compound 3i | PC-3 | 1.24 | 8.93 | [11] |

| Compound 3a | PC-3 | 1.22 | 38.28 | [11] |

| Compound 6b | HepG2 | 2.52 | 200 | [13] |

| Compound 5a | HepG2 | 3.46 | 267 | [13] |

| Compound 12c | MCF-7 | 16.50 | 828.23 | [12] |

| Sorafenib (Ref.) | - | - | 30 / 186.54 | [11][12] |

CDKs are a family of protein kinases that control the progression of the cell cycle.[14] Their dysregulation is a common feature of cancer, leading to uncontrolled cell division. Pyrazole derivatives have been identified as potent inhibitors of CDKs, particularly CDK2, inducing cell cycle arrest and apoptosis.[7][15][16]

Quantitative Data: Pyrazole-Based CDK2 Inhibitors

| Compound ID | Target Inhibition (CDK2) IC50 (µM) | Target Inhibition (CDK2) Ki (µM) | Reference |

| Compound 9 | 0.96 | - | [7][15] |

| Compound 7d | 1.47 | - | [7][15] |

| Compound 7a | 2.0 | - | [7][15] |

| Compound 4 | 3.82 | - | [7][15] |

| Compound 15 | - | 0.005 | [17] |

| AT7519 (Ref.) | 0.01 - 0.21 | - | [7] |

Aurora kinases (A and B) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy. Several pyrazole-based compounds have been reported as potent inhibitors of Aurora kinases.[2][18]

Quantitative Data: Pyrazole-Based Aurora Kinase Inhibitors

| Compound ID | Target Inhibition (Aurora A) IC50 (nM) | Target Inhibition (Aurora B) IC50 (nM) | Reference |

| Compound 7 | 28.9 | 2.2 | [2] |

| Barasertib (Ref.) | >1000 | 0.37 | [18] |

| Compound 10e | 939 | 583 | [19] |

| Compound 5h | 780 | - | [20] |

Signaling Pathway Diagrams

Key Therapeutic Targets in Inflammation

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. The discovery that the cyclooxygenase (COX) enzyme exists as two isoforms, COX-1 and COX-2, led to the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1] Pyrazole-based compounds, most notably Celecoxib, have been highly successful in this area.[1][21]

Cyclooxygenase (COX) Inhibitors

The anti-inflammatory effects of many pyrazole derivatives are attributed to their selective inhibition of COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[22][23]

Quantitative Data: Pyrazole-Based COX Inhibitors

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 39.8 | 4.8 | 8.3 | [1] |

| PC-406 | >1000 | 8.9 | >112.2 | [1] |

| PC-407 | 27.5 | 1.9 | 14.4 | [1] |

| Rofecoxib (Ref.) | >1000 | 18 | >55 | [21] |

| Diclofenac (Ref.) | 5.3 | 0.8 | 6.6 | [21] |

Signaling Pathway Diagram

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays relevant to the evaluation of pyrazole-based compounds.

In Vitro Assays

This protocol describes a general method for determining the inhibitory activity of compounds against a specific protein kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology, such as HTRF® or LanthaScreen™.

-

Principle: The assay measures the phosphorylation of a biotinylated substrate by the kinase. A europium-labeled anti-phospho-specific antibody and a streptavidin-labeled acceptor (e.g., XL665) are used for detection. When the substrate is phosphorylated, the antibody and streptavidin bind, bringing the europium donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors will reduce the FRET signal.[2]

-

Materials:

-

Recombinant kinase

-

Biotinylated peptide substrate

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compounds (pyrazole derivatives)

-

Europium-labeled anti-phospho-specific antibody

-

Streptavidin-XL665 (or other suitable acceptor)

-

Stop/Detection buffer (e.g., TR-FRET dilution buffer containing EDTA)

-

384-well low-volume plates

-

TR-FRET compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO, then dilute further in kinase reaction buffer.

-

Add 2.5 µL of the diluted compounds to the wells of a 384-well plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme or high concentration of a known inhibitor).

-

Prepare a 2X kinase solution in kinase reaction buffer and add 2.5 µL to each well.

-

Incubate for 15 minutes at room temperature.

-

Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should be at or near the Km for the specific kinase.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well.

-

Incubate for 60 minutes at room temperature.

-

Prepare a stop/detection solution containing EDTA, europium-labeled antibody, and streptavidin-XL665 in detection buffer.

-

Stop the reaction by adding 10 µL of the stop/detection solution to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET plate reader, measuring emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).

-

Calculate the emission ratio (665 nm / 620 nm) and plot the percent inhibition against the compound concentration to determine the IC50 value.[9][24]

-

This assay is used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the pyrazole compounds for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes on an orbital shaker.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (like FITC) to label apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[1][8][19][21]

-

Procedure:

-

Treat cells with the pyrazole compound for a specified time.

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.[1][8][19]

-

In Vivo Assays

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

-

Principle: Subplantar injection of carrageenan in the rat hind paw induces an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

-

Procedure:

-

Fast male Wistar rats overnight.

-

Administer the pyrazole compound or vehicle control orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

-

This model is used to evaluate the in vivo anticancer efficacy of test compounds.

-

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

-

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (e.g., A549, HCT116) into the flank of athymic nude mice.

-